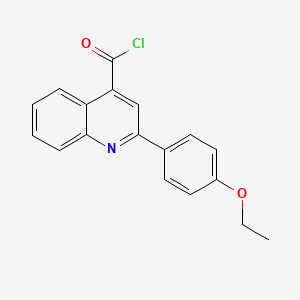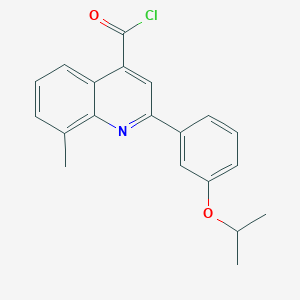
2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Descripción general
Descripción
2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride (IPPMQC) is a compound of interest in the scientific research community. It is a synthetic compound that has been studied for its potential applications in numerous areas, including as a reagent in chemical synthesis, as a pharmaceutical drug, and as a functional material. IPPMQC has been studied extensively in the past few decades, and it is now accepted as a useful and versatile compound in the scientific community.
Aplicaciones Científicas De Investigación
It’s important to note that the use of such compounds can vary greatly depending on the specific field of study and the research objectives. They might be used in a variety of ways, such as reagents in chemical reactions, building blocks in the synthesis of complex molecules, or probes in biological studies.
- This compound could potentially be used in the field of organic chemistry , specifically in Suzuki–Miyaura coupling reactions . This is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boron compounds with organic halides.
- The Suzuki–Miyaura coupling reaction is widely applied in the synthesis of biaryls, which are important structural units in pharmaceuticals and organic materials .
- The reaction typically involves a palladium catalyst, a base, and an organic halide. The boron compound acts as a nucleophile, transferring an organic group to the palladium catalyst .
- The outcomes of this reaction can vary greatly depending on the specific reagents used, but it generally allows for the efficient and selective synthesis of biaryls .
- Another potential application of this compound is in the field of proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
- The specific application of this compound in proteomics research is not detailed in the source. However, compounds with similar structures are often used as probes or labels in protein studies .
- The methods of application would depend on the specific research objectives. For example, the compound could be used to label proteins of interest, which can then be detected and analyzed using various techniques .
- The results or outcomes of such studies could provide valuable insights into the roles of specific proteins in biological processes .
Suzuki–Miyaura Coupling
Proteomics Research
- This compound could be used in the field of organic synthesis .
- It could serve as a building block in the synthesis of complex organic molecules .
- The methods of application would depend on the specific synthesis pathway and the desired end product .
- The outcomes of such syntheses could include a wide range of organic compounds, which could have applications in various fields such as pharmaceuticals, materials science, and chemical biology .
- Another potential application is in the field of medicinal chemistry .
- Compounds with similar structures are often used in the development of new drugs .
- The methods of application would involve various stages of drug discovery and development, including target identification, lead optimization, and preclinical testing .
- The outcomes could potentially include the discovery of new therapeutic agents for various diseases .
Organic Synthesis
Medicinal Chemistry
Propiedades
IUPAC Name |
8-methyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-12(2)24-15-8-5-7-14(10-15)18-11-17(20(21)23)16-9-4-6-13(3)19(16)22-18/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPGOOPFBVODAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC(C)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1393840.png)
![1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393841.png)
![Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1393842.png)
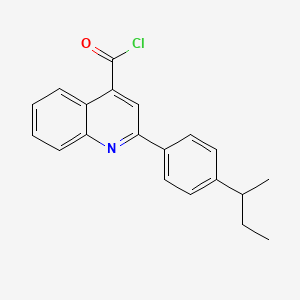
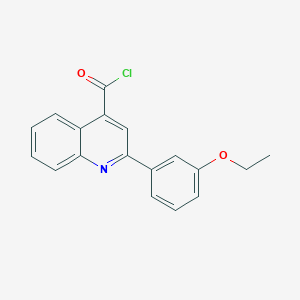
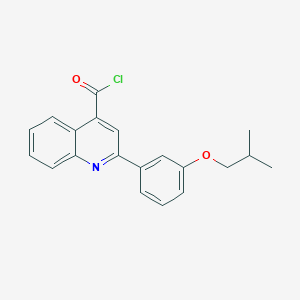
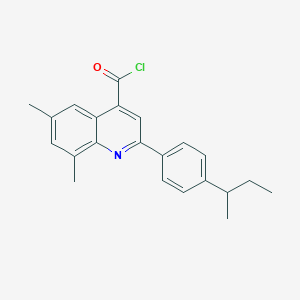
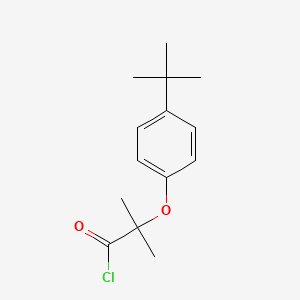
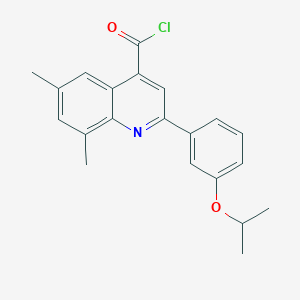

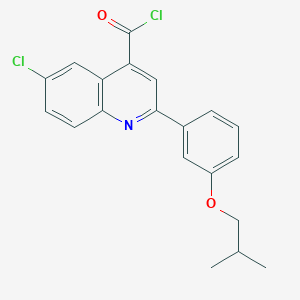

![5-[2-Chloro-3-(trifluoromethyl)phenoxy]-2-furoic acid](/img/structure/B1393859.png)
